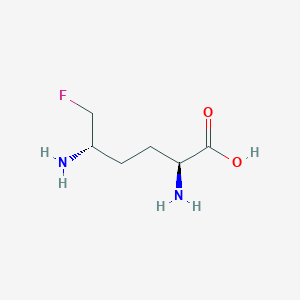
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) is a chiral compound with potential applications in various fields of scientific research. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The fluoromethyl group attached to the ornithine backbone imparts unique chemical properties to this compound, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) typically involves the introduction of a fluoromethyl group to the ornithine molecule. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient fluorinating agents, and advanced purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce methylated compounds.
Aplicaciones Científicas De Investigación
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and metabolic pathways.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S,5S)-5-Carboxymethylproline: Another chiral compound with similar structural features.
(2S,5S)-Methionine sulfoximine: Known for its role in enzyme inhibition.
(2S,5S)-2,5-Hexanediol: Used in various chemical and biological applications.
Uniqueness
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties. This makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of reactivity and specificity.
Propiedades
Número CAS |
157563-59-2 |
|---|---|
Fórmula molecular |
C6H13FN2O2 |
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
(2S,5S)-2,5-diamino-6-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-3-4(8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5-/m0/s1 |
Clave InChI |
PRNUWRQQLDXHRZ-WHFBIAKZSA-N |
SMILES |
C(CC(C(=O)O)N)C(CF)N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)[C@@H](CF)N |
SMILES canónico |
C(CC(C(=O)O)N)C(CF)N |
Sinónimos |
L-Norleucine, 5-amino-6-fluoro-, threo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















